1-(2-chlorophenyl)-1H-pyrazole-3-carboxylic acid
Overview
Description
1-(2-chlorophenyl)-1H-pyrazole-3-carboxylic acid is a useful research compound. Its molecular formula is C10H7ClN2O2 and its molecular weight is 222.63 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of 1-(2-chlorophenyl)-1H-pyrazole-3-carboxylic acid is the cAMP-specific 3’,5’-cyclic phosphodiesterase 4B . This enzyme plays a crucial role in cellular signaling by regulating the intracellular concentration of cyclic adenosine monophosphate (cAMP), an important secondary messenger involved in many biological processes.
Biochemical Pathways
The compound’s action on cAMP-specific 3’,5’-cyclic phosphodiesterase 4B affects the cAMP-dependent pathway . Elevated cAMP levels can activate protein kinase A, leading to the phosphorylation of various target proteins. This can result in changes in gene expression, cell proliferation, and other downstream effects.
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific cell type and the downstream targets of the cAMP-dependent pathway. For instance, in some cell types, increased cAMP levels can inhibit cell proliferation, while in others, it might promote cell survival .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These could include the presence of other drugs or compounds, the pH and composition of the bodily fluids, and the specific characteristics of the target cells .
Properties
IUPAC Name |
1-(2-chlorophenyl)pyrazole-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O2/c11-7-3-1-2-4-9(7)13-6-5-8(12-13)10(14)15/h1-6H,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVUVNZVHZHYLFI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C=CC(=N2)C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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